molecular formula C19H24N4O4 B2733795 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide CAS No. 1334369-32-2

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B2733795
CAS No.: 1334369-32-2
M. Wt: 372.425
InChI Key: NLNQIIYFYIRPLK-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the phenoxyacetyl group can be attached via esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmacological activity.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring and phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is unique due to the combination of the 1,2,4-oxadiazole ring, piperidine ring, and phenoxyacetyl group within a single molecule. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-5-3-4-6-16(13)26-12-18(24)23-9-7-15(8-10-23)19(25)20-11-17-21-14(2)22-27-17/h3-6,15H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQIIYFYIRPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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